3-Chloro-2-(trifluoromethyl)pyridine

Descripción general

Descripción

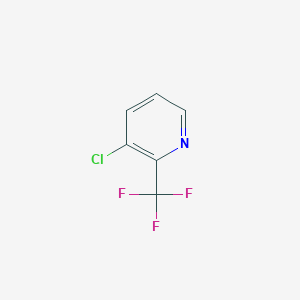

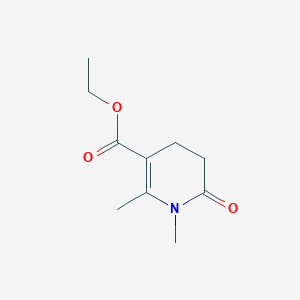

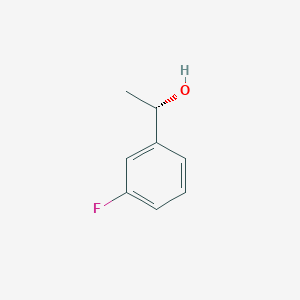

3-Chloro-2-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(trifluoromethyl)pyridine is represented by the SMILES stringClC1=C(C(F)(F)F)N=CC=C1 . The InChI key for this compound is IJOSVNBGIKAARU-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-2-(trifluoromethyl)pyridine are complex and varied. For instance, it was proposed that under basic conditions, a salt undergoes heterolytic C 2 -H bond cleavage to form a carbene, which in its turn eliminates F ¯ to give a cation .Physical And Chemical Properties Analysis

3-Chloro-2-(trifluoromethyl)pyridine is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación

- Crop Protection : TFMP derivatives are widely used to safeguard crops from pests. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

TFMP derivatives also find applications in the pharmaceutical industry:

- Drug Development : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities .

Materials Science

TFMP can serve as a precursor for various materials:

- Polymers, Dyes, and Liquid Crystals : The pyridine ring in TFMP can act as a functional group for attaching other molecules. Additionally, the chloro and trifluoromethyl groups enhance solubility and stability in final products .

Synthetic Chemistry

TFMP is involved in several synthetic processes:

- Metal-Organic Frameworks (MOFs) : TFMP participates in the synthesis of MOFs, which have applications in gas storage, catalysis, and separation processes .

- Vapor-Phase Reactions : TFMP can be utilized in vapor-phase reactions for the preparation of various compounds .

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients 2-Chloro-3-(trifluoromethyl)pyridine: An Overview of Its Properties, Synthesis, and Applications 4-(Trifluoromethyl)pyridine 97 3796-24-5 - MilliporeSigma

Mecanismo De Acción

Target of Action

3-Chloro-2-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative It’s known that trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, influencing their function and leading to the desired effects .

Mode of Action

The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence how the compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

Tfmp derivatives have been used in the protection of crops from pests This suggests that they may affect biochemical pathways related to pest metabolism or survival

Pharmacokinetics

The physicochemical properties of the compound, such as its lipophilicity, could influence its adme properties .

Result of Action

It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have pesticidal effects at the molecular and cellular level.

Safety and Hazards

Direcciones Futuras

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The global 2-Chloro-3-(trifluoromethyl)pyridine market size in terms of revenue is projected to reach 19.75 Million USD by 2029 from 15.67 Million USD in 2023, with a CAGR 3.93% during 2023-2029 .

Propiedades

IUPAC Name |

3-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOSVNBGIKAARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603656 | |

| Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(trifluoromethyl)pyridine | |

CAS RN |

749875-32-9 | |

| Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-chloro-2-(trifluoromethyl)pyridine a valuable starting material in organic synthesis?

A1: The paper demonstrates that 3-chloro-2-(trifluoromethyl)pyridine can be regioselectively functionalized to yield all three possible carboxylic acid derivatives. [] This regioselectivity stems from the differing reactivities of the various C-H bonds in the molecule due to the influence of the chlorine and trifluoromethyl substituents. This precise control over functional group placement is crucial in synthetic chemistry, allowing for the creation of specifically designed molecules. Reference:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)

![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)